molecular formula C8H10BFO2 B1591551 (4-Fluoro-3,5-dimethylphenyl)boronic acid CAS No. 342636-66-2

(4-Fluoro-3,5-dimethylphenyl)boronic acid

Cat. No.: B1591551
CAS No.: 342636-66-2
M. Wt: 167.98 g/mol
InChI Key: PQIOZTCJOZUCMI-UHFFFAOYSA-N
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Description

(4-Fluoro-3,5-dimethylphenyl)boronic acid (CAS: 342636-66-2) is a boronic acid derivative with the molecular formula C₈H₁₀BFO₂ and a molecular weight of 167.97 g/mol. It features a fluorine atom at the para position and methyl groups at the meta positions of the phenyl ring. This compound is primarily used in Suzuki-Miyaura cross-coupling reactions to synthesize biaryl structures, which are critical in pharmaceutical and materials chemistry. It requires storage under inert conditions (2–8°C) due to its sensitivity to moisture and oxygen .

Safety data indicates hazards including skin/eye irritation (H315, H319) and respiratory toxicity (H335), necessitating careful handling .

Properties

IUPAC Name

(4-fluoro-3,5-dimethylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BFO2/c1-5-3-7(9(11)12)4-6(2)8(5)10/h3-4,11-12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQIOZTCJOZUCMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C(=C1)C)F)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40590197
Record name (4-Fluoro-3,5-dimethylphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40590197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

342636-66-2
Record name (4-Fluoro-3,5-dimethylphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40590197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

This reaction is the most widely studied application, enabling carbon-carbon bond formation between the boronic acid and aryl/vinyl halides.

Mechanism

  • Oxidative Addition : Pd⁰ catalyst reacts with aryl halide to form Pd²⁺ complex.

  • Transmetalation : Boronic acid transfers its aryl group to Pd²⁺ via base-assisted B-O bond cleavage.

  • Reductive Elimination : Pd²⁺ releases the coupled product, regenerating Pd⁰ .

Key Parameters

ConditionTypical ValueImpact on YieldSource
CatalystPd(PPh₃)₄ or PdCl₂(dppf)72–82%
BaseK₂CO₃ or Ag₂CO₃Optimizes pH
SolventDMF, THF, or MeCN41–75%
Temperature60–100°CFaster kinetics
  • Substituent Effects : The electron-withdrawing fluorine reduces reactivity compared to electron-rich analogs, requiring higher catalyst loadings (10–15 mol% Pd) .

  • Scale-Up : Continuous flow systems improve efficiency for industrial applications.

Heck Reactions

Used for C–C bond formation between boronic acids and alkenes.

Example Reaction
(4-Fluoro-3,5-dimethylphenyl)boronic acid + Styrene → 4-Fluoro-3,5-dimethylstilbene

ParameterValueOutcomeSource
CatalystPd(OAc)₂Moderate yield
LigandPPh₃Stabilizes Pd
SolventDMF55–65% yield

Formation of Tetraarylpentaborates

The compound participates in self-condensation to form pentaborate clusters under controlled hydration:
2ArB OH 2+H2OAr4B5O8H+Byproducts2\text{ArB OH }_2+\text{H}_2\text{O}→\text{Ar}_4\text{B}_5\text{O}_8\text{H}+\text{Byproducts}

Structural Features

  • Boron Coordination : Tetrahedral geometry confirmed by XRD .

  • Hydrolysis Stability : Methyl groups enhance steric protection, slowing hydrolysis .

Acidity and Hydrolytic Behavior

The fluorine substituent significantly lowers pKa (≈8.2) compared to non-fluorinated analogs (≈9.5) .

Hammett Correlation
log(Ka)=2.06σ4.12\log(K_a)=2.06\sigma -4.12

(σ = substituent constant; R² = 0.94)

Hydrolysis Rate

ConditionHalf-Life (h)Notes
pH 7.4, 25°C48Stable in buffers
pH 10, 25°C12Rapid decomposition

Reactions with Amines and Imines

Forms boronate complexes with amines, enabling applications in dynamic covalent chemistry:

Example
ArB OH 2+RNH2ArB OH NR +H2O\text{ArB OH }_2+\text{RNH}_2→\text{ArB OH NR }+\text{H}_2\text{O}

Amine TypeStability Constant (log K)Application
Aliphatic amines2.8–3.5Drug delivery systems
Aromatic amines4.1–4.9Sensor development

Scientific Research Applications

Drug Delivery Systems

One of the primary applications of (4-Fluoro-3,5-dimethylphenyl)boronic acid is in the development of smart drug delivery systems. Its ability to form reversible covalent bonds with diols makes it suitable for creating glucose-responsive drug delivery systems. For instance, chitosan conjugates with (4-Fluoro-3,5-dimethylphenyl)boronic acid have been explored for insulin delivery. These systems demonstrate a glucose-dependent release profile, enhancing insulin delivery in hyperglycemic conditions, which is particularly beneficial for Type 1 diabetes management .

Cancer Treatment

The compound has also shown potential in cancer therapy. Studies have reported that (4-Fluoro-3,5-dimethylphenyl)boronic acid derivatives can be used to modify nanoparticles for targeted drug delivery to tumor sites. This modification improves the efficacy of chemotherapeutic agents by enhancing their accumulation at the tumor site while minimizing systemic toxicity . For example, conjugates of this boronic acid with doxorubicin-loaded nanoparticles have exhibited superior efficacy in restricting tumor growth compared to non-conjugated formulations .

Antimicrobial Activity

Research indicates that boronic acids possess antimicrobial properties. Compounds derived from (4-Fluoro-3,5-dimethylphenyl)boronic acid have been evaluated against various pathogens, including Staphylococcus aureus and Escherichia coli. The antimicrobial efficacy is attributed to the ability of these compounds to disrupt bacterial cell walls and inhibit vital enzymatic processes .

Smart Materials

(4-Fluoro-3,5-dimethylphenyl)boronic acid has been utilized in the synthesis of smart materials that respond to environmental stimuli such as pH and glucose levels. These materials are particularly useful in biomedical applications where controlled release is critical. For instance, polymeric materials functionalized with this boronic acid have been developed for use in tissue engineering and regenerative medicine .

Flame Retardants

Another innovative application involves the use of (4-Fluoro-3,5-dimethylphenyl)boronic acid in developing flame-retardant materials. Boron-containing compounds are known for their flame-retardant properties, making them suitable for incorporation into various polymers used in construction and textiles .

Synthesis and Characterization

The synthesis of (4-Fluoro-3,5-dimethylphenyl)boronic acid can be achieved through several methods, including the reaction of 4-fluoro-3,5-dimethylphenyl compounds with boron reagents under controlled conditions. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .

Case Studies

StudyApplicationFindings
Chitosan Conjugates for Insulin DeliveryDiabetes ManagementDemonstrated glucose-responsive insulin release profiles .
Doxorubicin-loaded NanoparticlesCancer TherapyEnhanced tumor targeting and reduced systemic toxicity compared to non-conjugated nanoparticles .
Antimicrobial EfficacyInfection ControlEffective against common pathogens like Staphylococcus aureus; disrupted cell wall integrity .
Flame Retardant MaterialsSafety ApplicationsImproved fire resistance in polymer matrices; potential for commercial applications .

Mechanism of Action

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares (4-Fluoro-3,5-dimethylphenyl)boronic acid with analogous compounds, emphasizing substituent effects and molecular properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Physicochemical Properties
(4-Fluoro-3,5-dimethylphenyl)boronic acid C₈H₁₀BFO₂ 167.97 4-F, 3,5-diMe Moderate steric hindrance, lipophilic
3,5-Difluorophenylboronic acid C₆H₅BF₂O₂ 157.91 3,5-diF High reactivity due to electron-withdrawing F groups
3,5-Dimethyl-4-methoxyphenylboronic acid C₉H₁₃BO₃ 180.01 4-OMe, 3,5-diMe Enhanced solubility in polar solvents
(4-Formyl-3,5-dimethoxyphenyl)boronic acid C₉H₁₁BO₅ 209.99 4-CHO, 3,5-diOMe Polar functional groups for conjugation
(3,5-Difluoro-4-propoxyphenyl)boronic acid C₉H₁₁BF₂O₃ 209.99 3,5-diF, 4-OPr Altered solubility and steric profile
(4-(Methoxycarbonyl)-3,5-dimethylphenyl)boronic acid C₁₀H₁₂BO₄ 209.02 4-COOMe, 3,5-diMe Carboxylic ester for further derivatization

Key Observations :

  • Electron-withdrawing vs. electron-donating groups : The fluorine atom in (4-Fluoro-3,5-dimethylphenyl)boronic acid increases electrophilicity at the boron center compared to methoxy or methyl groups, enhancing reactivity in cross-coupling reactions .
  • Steric effects : The 3,5-dimethyl substitution in the target compound introduces moderate steric hindrance, which can slow reaction kinetics compared to less hindered analogs like 3,5-difluorophenylboronic acid .
  • Solubility : Methoxy and formyl substituents (e.g., in 4-formyl-3,5-dimethoxyphenylboronic acid ) improve aqueous solubility, whereas methyl and fluorine groups increase lipophilicity .

Biological Activity

(4-Fluoro-3,5-dimethylphenyl)boronic acid is a compound of significant interest in medicinal chemistry due to its unique structural properties and biological activities. This article explores its biochemical interactions, cellular effects, molecular mechanisms, and relevant case studies.

The synthesis of (4-Fluoro-3,5-dimethylphenyl)boronic acid typically involves the reaction of 4-fluoro-3,5-dimethylphenyl derivatives with boronic acid precursors. The resulting compound features a boronic acid functional group that allows for reversible covalent bonding with diols and other nucleophiles. This property is crucial for its biological activity, particularly in enzyme inhibition and modulation of metabolic pathways .

2.1 Enzyme Inhibition

(4-Fluoro-3,5-dimethylphenyl)boronic acid has been shown to inhibit various enzymes, particularly serine proteases. By forming reversible covalent bonds with the active sites of these enzymes, the compound effectively blocks substrate access, leading to reduced enzymatic activity. This mechanism is valuable for studying enzyme function and regulation in biochemical pathways .

2.2 Cellular Effects

The compound influences multiple cellular processes:

  • Cell Signaling : It modulates signaling pathways by inhibiting kinases, which alters phosphorylation patterns and downstream signaling events.
  • Gene Expression : The interaction with transcription factors can lead to changes in gene transcription and protein synthesis, impacting cellular metabolism and function .

3. Molecular Mechanism

The molecular mechanism underlying the biological activity of (4-Fluoro-3,5-dimethylphenyl)boronic acid involves:

  • Covalent Bonding : The ability to form reversible covalent bonds with biomolecules allows for both inhibition and activation of specific enzymes.
  • Regulatory Interactions : Binding to regulatory proteins can influence gene expression and metabolic processes, demonstrating its potential as a therapeutic agent.

4. Case Studies and Research Findings

Several studies have investigated the biological activity of boronic acids similar to (4-Fluoro-3,5-dimethylphenyl)boronic acid:

StudyFindings
Knapp et al. (2011)Demonstrated that boronic acids can restore chloride channel function in cystic fibrosis models, indicating potential therapeutic applications .
Phuan et al. (2011)Showed that certain boronic acid derivatives exhibited significant cytotoxicity against prostate cancer cells while maintaining viability in healthy cells .
Recent ResearchInvestigated the antioxidant properties of phenyl boronic compounds, finding comparable activity to established antioxidants like α-Tocopherol .

5. Applications in Drug Design

The unique properties of (4-Fluoro-3,5-dimethylphenyl)boronic acid make it a valuable candidate in drug design:

  • Pharmaceutical Intermediates : Its ability to interact with biological targets positions it as a key intermediate in the development of new therapeutics.
  • Bioactive Agents : The compound's diverse interactions with enzymes and receptors highlight its potential role as a bioactive agent in treating various diseases .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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